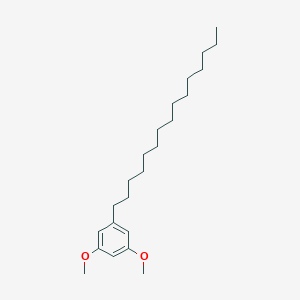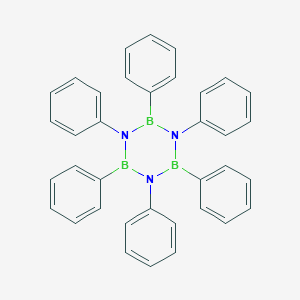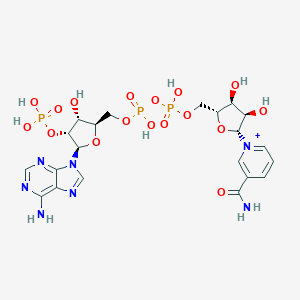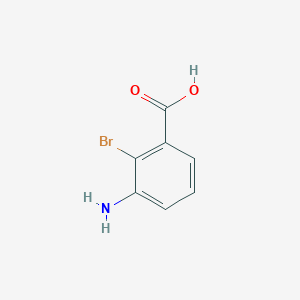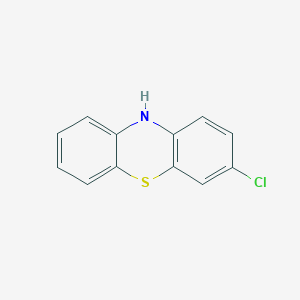![molecular formula C10H26OS2Si2 B108409 3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol CAS No. 18001-52-0](/img/structure/B108409.png)
3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol, also known as DMPT, is a chemical compound that has gained attention in the scientific community for its potential use as a feed additive for livestock. DMPT is a sulfur-containing organic compound that is synthesized through a multi-step process.
Mechanism Of Action
The mechanism of action of 3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol is not fully understood. It is believed that 3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol acts as a methionine analog, which can stimulate the synthesis of cysteine and other sulfur-containing amino acids. 3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol may also act as a hydrogen sulfide donor, which can regulate various physiological processes in animals.
Biochemical And Physiological Effects
3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol has been shown to have a number of biochemical and physiological effects on animals. 3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol can improve the digestibility of feed, increase the absorption of nutrients, and enhance the immune system of animals. 3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol can also regulate the expression of genes involved in sulfur metabolism, which can have a positive impact on animal health and performance.
Advantages And Limitations For Lab Experiments
3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and stored. 3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol is also relatively inexpensive compared to other feed additives. However, 3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol has some limitations for laboratory experiments. The compound is highly reactive and can react with other compounds in the feed, which can affect the results of experiments. 3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol can also have variable effects on different animal species, which can make it difficult to generalize the results of experiments.
Future Directions
There are several future directions for research on 3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of the mechanism of action of 3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol, which can provide insights into its potential uses in animal nutrition and health. Future research can also focus on the effects of 3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol on different animal species and the optimal dosage and timing of 3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol administration.
Synthesis Methods
3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol is synthesized through a multi-step process, which involves the reaction of 3-mercaptopropionic acid with dimethylchlorosilane, followed by the reaction of the resulting product with dimethyldichlorosilane. The final product is obtained by reacting the intermediate product with propane-1-thiol. The synthesis of 3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol is a complex process that requires careful handling of the reagents and precise control of the reaction conditions.
Scientific Research Applications
3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol has been extensively studied for its potential use as a feed additive for livestock. Research has shown that 3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol can improve feed efficiency, increase growth rate, and enhance the immune system of animals. 3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol has also been studied for its potential use as a biomarker for sulfur metabolism in animals.
properties
CAS RN |
18001-52-0 |
|---|---|
Product Name |
3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol |
Molecular Formula |
C10H26OS2Si2 |
Molecular Weight |
282.6 g/mol |
IUPAC Name |
3-[[dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol |
InChI |
InChI=1S/C10H26OS2Si2/c1-14(2,9-5-7-12)11-15(3,4)10-6-8-13/h12-13H,5-10H2,1-4H3 |
InChI Key |
IAVCFZPUOKBIHK-UHFFFAOYSA-N |
SMILES |
C[Si](C)(CCCS)O[Si](C)(C)CCCS |
Canonical SMILES |
C[Si](C)(CCCS)O[Si](C)(C)CCCS |
Other CAS RN |
18001-52-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



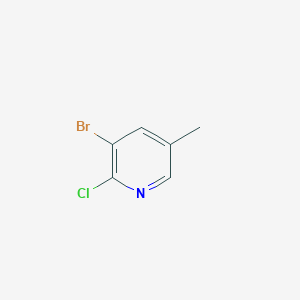
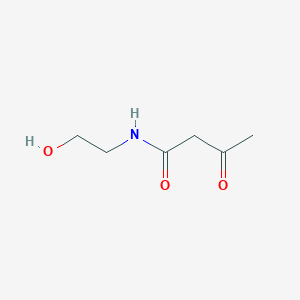
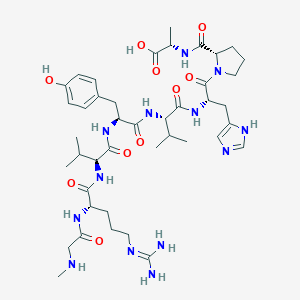
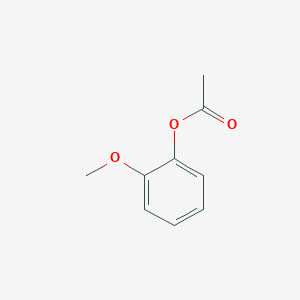

![2-Hydrazinylnaphtho[1,2-d]thiazole](/img/structure/B108338.png)
